molecular formula C8H17NO B1480037 3-(Ethoxymethyl)-4-methylpyrrolidine CAS No. 2091004-04-3

3-(Ethoxymethyl)-4-methylpyrrolidine

Cat. No.: B1480037
CAS No.: 2091004-04-3
M. Wt: 143.23 g/mol
InChI Key: BCJITSNKJKCFIS-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-4-methylpyrrolidine (EMMP) is an organic compound with a unique structure and a variety of potential applications. This compound has been studied extensively in recent years, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been explored.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and Hygrine : A study developed a concise method to synthesize these compounds from N-methylpyrrolinium cation, which are important intermediates for tropane alkaloids (Ma et al., 2020).
  • E,Z-Isomers of 3-ethoxy-4,4,4-trifluorobut-2-enenitrile : Research describes the synthesis of 3-Ethoxy-4,4,4-trifluorobut-2-enenitrile, which undergoes stereospecific 1,3-dipolar cycloaddition to form derivatives of 4-cyano-3-ethoxy-3-trifluoromethyl-1-methylpyrrolidine (Volkonskii et al., 2018).

Antimicrobial Applications

  • Antifungal Activities of Succinimide Derivatives : New 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones were synthesized, demonstrating promising in vitro antifungal activities (Cvetković et al., 2019).

Biological Properties

  • Binding and Photocleavage of DNA : A study on new silicon phthalocyanines, including derivatives of 1-methylpyrrolidine, showed efficient DNA binding activity and potential as DNA-targeting agents (Uslan & Sesalan, 2013).
  • Neuroleptic Activity of Benzamides : The synthesis of benzamides of N,N-disubstituted ethylenediamines and pyrrolidines led to potential neuroleptics, showing significant inhibitory effects on stereotyped behavior in rats (Iwanami et al., 1981).

Medicinal Chemistry

  • LSD-Like Activity of Tryptamines : The synthesis of compounds like 3-(N-methylpyrrolidin-2-ylmethyl)-5-methoxyindole demonstrated LSD-like psychopharmacology, providing insights into the structure-activity relationship of these molecules (Gerasimov et al., 1999).

Chemical Synthesis

  • Novel Protocol for 3-Amino-2-methylpyrrolidines : Research outlined a new method for synthesizing 3-amino-2-methylpyrrolidines, potentially useful for developing antipsychotic drugs (D’hooghe et al., 2009).

Large-Scale Preparation for Antitumor Agents

  • Synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine : This compound was synthesized from L-aspartic acid on a large scale, illustrating its potential as an intermediate for antitumor compounds (Yoshida et al., 1996).

Properties

IUPAC Name

3-(ethoxymethyl)-4-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-10-6-8-5-9-4-7(8)2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJITSNKJKCFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CNCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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